molecular formula C20H26O6 B14357220 12-Methoxy-1,4,12-trioxododecan-2-yl benzoate CAS No. 90511-09-4

12-Methoxy-1,4,12-trioxododecan-2-yl benzoate

Cat. No.: B14357220
CAS No.: 90511-09-4
M. Wt: 362.4 g/mol
InChI Key: FPUUXZFSHAOBRM-UHFFFAOYSA-N
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Description

12-Methoxy-1,4,12-trioxododecan-2-yl benzoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group, a trioxododecane chain, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Methoxy-1,4,12-trioxododecan-2-yl benzoate typically involves the esterification of benzoic acid with 12-methoxy-1,4,12-trioxododecan-2-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

12-Methoxy-1,4,12-trioxododecan-2-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 12-methoxy-1,4,12-trioxododecan-2-ol.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

12-Methoxy-1,4,12-trioxododecan-2-yl benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 12-Methoxy-1,4,12-trioxododecan-2-yl benzoate involves its interaction with specific molecular targets and pathways. The methoxy group and benzoate ester play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 12-Methoxy-1,4,12-trioxododecan-2-yl acetate
  • 12-Methoxy-1,4,12-trioxododecan-2-yl propionate
  • 12-Methoxy-1,4,12-trioxododecan-2-yl butyrate

Uniqueness

12-Methoxy-1,4,12-trioxododecan-2-yl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its methoxy group enhances its solubility and reactivity, while the benzoate ester provides stability and potential biological activity.

Properties

CAS No.

90511-09-4

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

(12-methoxy-1,4,12-trioxododecan-2-yl) benzoate

InChI

InChI=1S/C20H26O6/c1-25-19(23)13-9-4-2-3-8-12-17(22)14-18(15-21)26-20(24)16-10-6-5-7-11-16/h5-7,10-11,15,18H,2-4,8-9,12-14H2,1H3

InChI Key

FPUUXZFSHAOBRM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCC(=O)CC(C=O)OC(=O)C1=CC=CC=C1

Origin of Product

United States

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